3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid
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Overview
Description
3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid is a chemical compound with the molecular formula C11H14N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a nitrile group (-CN) and a hydroxyethyl group (-OH) attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-hydroxyethyl)anilino]propanenitrile involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[N-(2-hydroxyethyl)anilino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-[N-(2-hydroxyethyl)anilino]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[N-(2-hydroxyethyl)anilino]propanenitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-ethoxyphenyl)amino]propanenitrile
- Poly[(N-2-hydroxyethyl)aniline]
Uniqueness
3-[N-(2-hydroxyethyl)anilino]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Conclusion
3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and manufacturers alike.
Properties
CAS No. |
6632-18-4 |
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Molecular Formula |
C11H16N2O5S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid |
InChI |
InChI=1S/C11H14N2O.H2O4S/c12-7-4-8-13(9-10-14)11-5-2-1-3-6-11;1-5(2,3)4/h1-3,5-6,14H,4,8-10H2;(H2,1,2,3,4) |
InChI Key |
RIURWUSAISSCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)CCO.OS(=O)(=O)O |
Origin of Product |
United States |
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